7-Bromo-1-iodoisoquinoline
Overview
Description
7-Bromo-1-iodoisoquinoline is an organic compound that belongs to the class of heterocyclic organic molecules. It contains a fused isoquinoline ring system with a bromo and an iodo substituent attached to it . This compound is widely used in the chemical industry for various purposes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-iodoisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. These methods ensure high purity and yield of the compound, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-iodoisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in cyclization reactions.
Organic Solvents: Such as chloroform, methylene chloride, and ether.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and fused ring systems, which are valuable in synthetic organic chemistry.
Scientific Research Applications
7-Bromo-1-iodoisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-1-iodoisoquinoline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
7-Bromoisoquinoline: Lacks the iodo substituent but shares the bromo group.
1-Iodoisoquinoline: Lacks the bromo substituent but shares the iodo group.
Isoquinoline: The parent compound without any halogen substituents.
Uniqueness: 7-Bromo-1-iodoisoquinoline is unique due to the presence of both bromo and iodo substituents on the isoquinoline ring. This dual substitution provides distinct reactivity and properties compared to its mono-substituted counterparts .
Properties
IUPAC Name |
7-bromo-1-iodoisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAPSPEYMXTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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